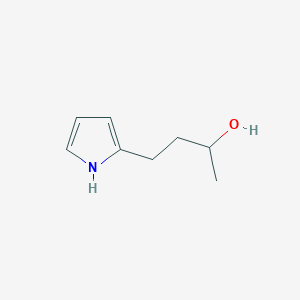
4-(1H-pyrrol-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrrol-2-yl)butan-2-ol is an organic compound that features a pyrrole ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and butanol, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of pyrrole with butanone in the presence of a suitable catalyst. Another method includes the reaction of pyrrole with butanal under acidic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron(III) chloride or ruthenium complexes are often employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
4-(1H-pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Yields halogenated or nitrated pyrrole derivatives.
科学的研究の応用
4-(1H-pyrrol-2-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(1H-pyrrol-2-yl)butan-2-ol involves its interaction with various molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler analog with a five-membered nitrogen-containing ring.
Butanol: A primary alcohol with a four-carbon chain.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Uniqueness
4-(1H-pyrrol-2-yl)butan-2-ol is unique due to its combination of a pyrrole ring and a butanol chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
4-(1H-pyrrol-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-7(10)4-5-8-3-2-6-9-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChIキー |
SYIQDBJTNQNZOO-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



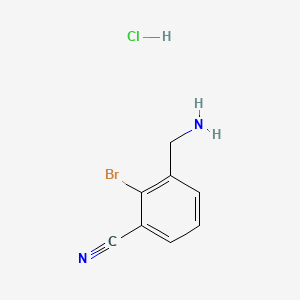
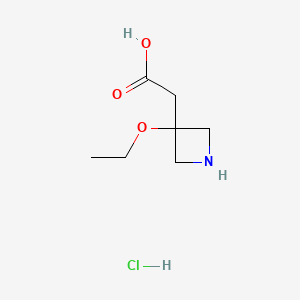
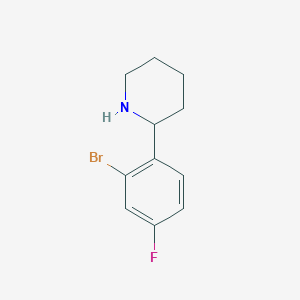
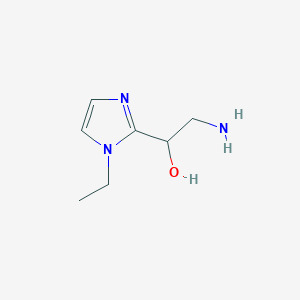

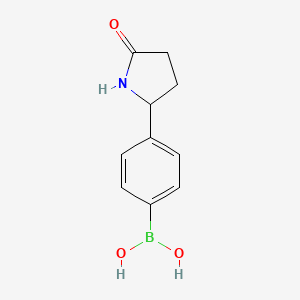
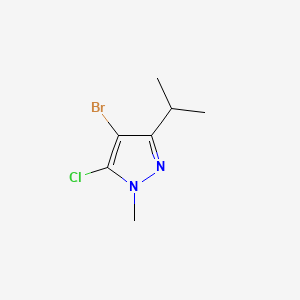
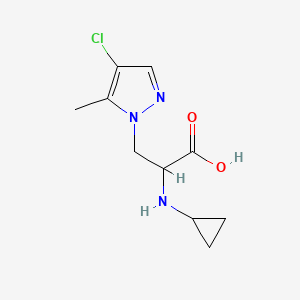

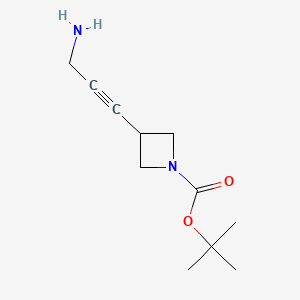
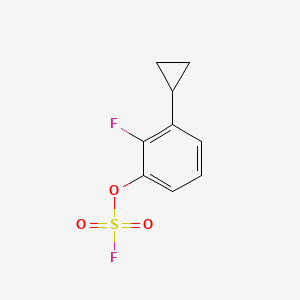
![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)

